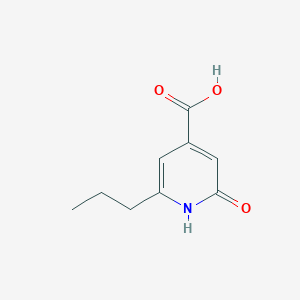

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid

Overview

Description

“2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This method has been used for the synthesis of 6-mercapto-2-oxonicotinic acid based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Molecular Structure Analysis

The molecular structure of “2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid” is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The compound “2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid” can undergo various chemical reactions. For instance, it can react with alkyl halides regioselectively at the S atom to give sulfides . It can also react with other active methylene nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid” include a predicted boiling point of 378.5±42.0 °C, a predicted density of 1.225±0.06 g/cm3, and a predicted pKa of 2.69±0.20 .Scientific Research Applications

- The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a key structural unit in formyl peptide receptor agonists used to treat rheumatoid arthritis . These compounds modulate immune responses and inflammation.

- The same 2-oxo-1,2-dihydropyridine-3-carboxamide fragment has been explored as an adenosine A2B receptor antagonist . These antagonists may have applications in cardiovascular diseases and cancer.

- Compounds containing this fragment have shown inhibitory activity against MPS1 and Aurora kinase . These kinases play crucial roles in cell division and are potential targets for cancer therapy.

- The 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment is associated with highly selective noncovalent inhibitors targeting T790M double mutants of the epidermal growth factor receptor (EGFR) . EGFR mutations are common in lung cancer.

- Some derivatives of this compound exhibit antimicrobial and cytotoxic activities, making them promising candidates for antitubercular drug development .

- Compounds containing the 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment act as potent small molecule cyclic urea activators of STING . STING activation enhances immune responses against infections and tumors.

Formyl Peptide Receptor Agonists for Rheumatoid Arthritis Treatment

Adenosine A2B Receptor Antagonists

Inhibitors of Monopolar Spindle 1 (MPS1) and Aurora Kinase

Noncovalent Inhibitors of T790M Double Mutants of EGFR

Antitubercular Agents

Cyclic Urea Activators of STING (Stimulator of Interferon Genes)

Future Directions

Mechanism of Action

Target of Action

Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to be potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential antitubercular agents .

Mode of Action

It is known that compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment interact with their targets to exert their biological effects .

Biochemical Pathways

Given its potential role as an acc inhibitor , it may be involved in the regulation of fatty acid metabolism.

Result of Action

Given its potential role as an acc inhibitor , it may influence lipid metabolism and energy homeostasis.

properties

IUPAC Name |

2-oxo-6-propyl-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSVTSVFECQJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503487 | |

| Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76594-12-2 | |

| Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)